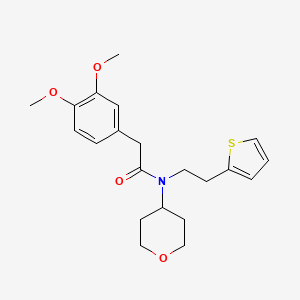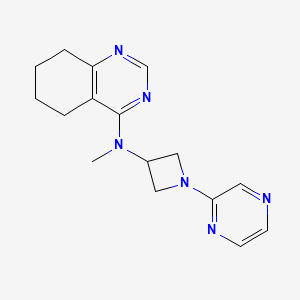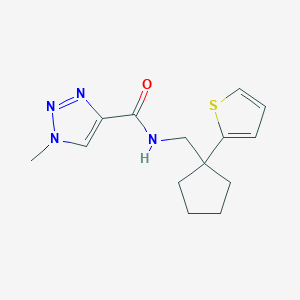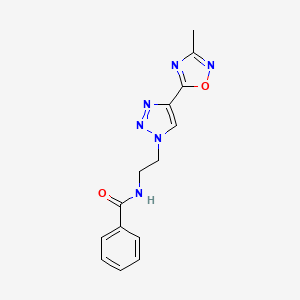
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted benzamide derivatives has been a subject of interest due to their potential pharmacological activities. In the context of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide, similar compounds have been synthesized through various methods. For instance, N-substituted imidazolylbenzamides were synthesized and showed cardiac electrophysiological activity, indicating the potential for benzamide derivatives to act as class III electrophysiological agents . Additionally, N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, highlighting the role of non-covalent interactions in the properties of these compounds . The synthesis of benzamide-based heterocycles, such as 5-aminopyrazoles and their fused derivatives, was achieved through reactions involving benzoyl isothiocyanate, showcasing a route that could potentially be adapted for the synthesis of the compound . Furthermore, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from reactions involving methyl anthranilate and 2-aryl-1,3,4-oxadiazolin-5-ones, demonstrating the versatility of benzamide derivatives in forming various heterocyclic structures .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their chemical and biological properties. The crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed helical assemblies driven by π-π interactions and other non-covalent forces, which could be relevant to the molecular structure analysis of this compound . The X-ray analysis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides provided insights into the structural characteristics of these compounds, which could inform the analysis of similar benzamide-based structures .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions that lead to the formation of diverse heterocyclic compounds. N-Benzoylthioamides react with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, respectively . This reactivity could be relevant to the chemical reactions analysis of the target compound, as it contains both triazole and oxadiazole moieties. The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone through a one-pot ring conversion reaction further exemplifies the chemical transformations possible with benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives in ethanol/water and methanol/water mixtures, along with their stability and minimum gelator concentration, provides insight into the physical properties that could be expected from similar compounds . The antimicrobial screening of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides, which exhibited higher activity compared to reference drugs, suggests that the target compound may also possess significant biological properties .
Applications De Recherche Scientifique
Anticancer Activity
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide and its derivatives have been explored for their potential anticancer properties. A study by Ravinaik et al. (2021) synthesized a series of compounds with structural similarities to this compound. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, demonstrating a promising avenue for developing new anticancer agents Ravinaik et al. (2021).
Antibacterial Activity
Research by Tien et al. (2016) investigated derivatives of 1,3,4-oxadiazole and 1,2,4-triazole, structurally related to this compound. These compounds were tested for antimicrobial activity against various bacteria, mold, and yeast, showing potential as antibacterial agents Tien et al. (2016).
Antimycobacterial Activity
A study by Ambekar et al. (2017) synthesized oxadiazole-coumarin-triazole based small molecules, similar in structure to this compound, and evaluated their antimycobacterial activity. Among the synthesized derivatives, certain compounds displayed good activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents Ambekar et al. (2017).
Antifungal and Antibacterial Properties
Pandya et al. (2019) explored the antimicrobial properties of 1,3,4-oxadiazole compounds, structurally related to the chemical . These compounds showed significant activity against various bacterial and fungal strains, further highlighting the potential of such compounds in treating microbial infections Pandya et al. (2019).
Mécanisme D'action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, exhibit a broad spectrum of biological activities
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the broad biological activity of 1,2,4-oxadiazole derivatives, it is likely that multiple pathways could be affected
Result of Action
1,2,4-oxadiazole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-10-16-14(22-18-10)12-9-20(19-17-12)8-7-15-13(21)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCERUSFOPIZOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B3013572.png)

![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)
![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)
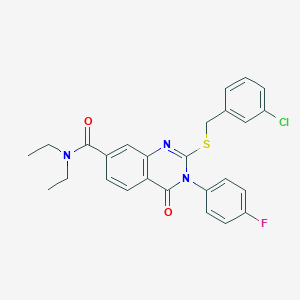
![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)
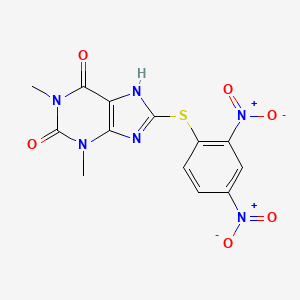
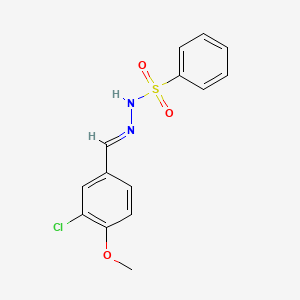
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)
